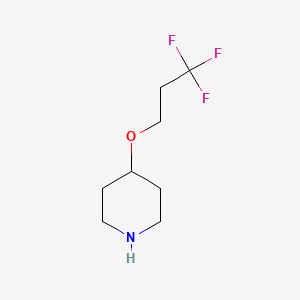

4-(3,3,3-Trifluoropropoxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

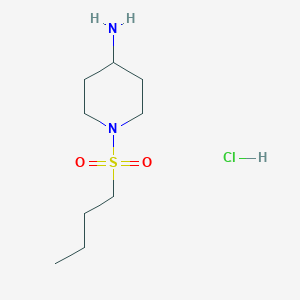

“4-(3,3,3-Trifluoropropoxy)piperidine” is a chemical compound with the CAS Number: 1343727-11-6 . It has a molecular weight of 197.2 . The IUPAC name for this compound is 4-(3,3,3-Trifluoropropoxy)piperidine .

Molecular Structure Analysis

The InChI code for “4-(3,3,3-Trifluoropropoxy)piperidine” is 1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(3,3,3-Trifluoropropoxy)piperidine” is a liquid at normal temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks for drug development. Researchers have explored the synthesis of various piperidine derivatives, including 4-(3,3,3-Trifluoropropoxy)piperidine , to create novel pharmaceutical agents. These derivatives find applications in more than twenty classes of drugs, making them crucial for medicinal chemistry .

Dual Inhibitors for Kinases

A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors for clinically relevant kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show promise in cancer therapy .

Biological Activity and Pharmacological Applications

Both synthetic and naturally occurring piperidines have been investigated for their biological and pharmacological properties. Researchers explore the potential of piperidine-containing compounds as antiproliferative agents, antimetastatic agents, and more. For instance, alkaloids like piperine , evodiamine , and berberine exhibit significant effects against various cancers .

Functionalization and Multicomponent Reactions

Efficient methods for the synthesis of substituted piperidines are actively researched. Scientists aim to develop cost-effective and rapid approaches. Functionalization strategies, cyclization, cycloaddition, annulation, and multicomponent reactions play a pivotal role in expanding the diversity of piperidine derivatives .

Hydrogenation and Condensed Piperidines

Hydrogenation reactions lead to the formation of condensed piperidines. These compounds have applications beyond medicinal chemistry, including materials science and chemical synthesis .

Industrial and Material Science Applications

Piperidine derivatives find use in various industrial applications, such as coatings, polymers, and catalysts. Their unique structural features contribute to their versatility in material science .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

4-(3,3,3-trifluoropropoxy)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWNMUUIZABOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3,3-Trifluoropropoxy)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)

![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2985412.png)